molecular formula C9H14O2S B6609894 ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate CAS No. 2866318-59-2

ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate

Cat. No.: B6609894
CAS No.: 2866318-59-2
M. Wt: 186.27 g/mol
InChI Key: OMKRTVIHXCCWPF-UHFFFAOYSA-N
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Description

Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclobutane ring with a methylidene group and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with a sulfur-containing compound in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 3-methylidene-1-(methylsulfanyl)cyclopropane-1-carboxylate

  • Ethyl 3-methylidene-1-(methylsulfanyl)cyclopentane-1-carboxylate

  • Ethyl 3-methylidene-1-(methylsulfanyl)cyclohexane-1-carboxylate

Uniqueness: Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate stands out due to its unique cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane counterparts

Properties

IUPAC Name

ethyl 3-methylidene-1-methylsulfanylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-4-11-8(10)9(12-3)5-7(2)6-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRTVIHXCCWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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